molecular formula C15H21ClFNO B5365605 1-(3-fluorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride

1-(3-fluorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride

Cat. No.: B5365605
M. Wt: 285.78 g/mol
InChI Key: GNKPSYSDSWZMQV-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride is a chemical compound that belongs to the class of isoquinolines. This compound is characterized by the presence of a fluorophenyl group attached to an octahydroisoquinoline structure. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the reduction of a ketone intermediate followed by cyclization and functional group modifications. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketones to alcohols.

    Substitution: Halogenation or nitration reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, tetrahydrofuran, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1-(3-fluorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-fluorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(3-fluorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO.ClH/c16-12-5-3-4-11(10-12)14-13-6-1-2-7-15(13,18)8-9-17-14;/h3-5,10,13-14,17-18H,1-2,6-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKPSYSDSWZMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCNC(C2C1)C3=CC(=CC=C3)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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